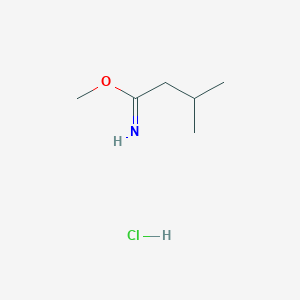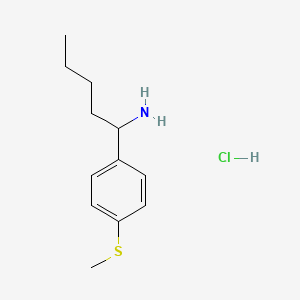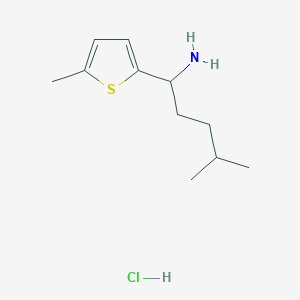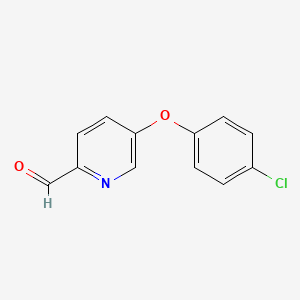
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Descripción general
Descripción
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (5-CPPCA) is a heterocyclic aldehyde compound with a molecular formula of C7H5ClO2, first synthesized by the Chinese Academy of Sciences in 2015. It has become a popular research topic due to its potential applications in the scientific field. 5-CPPCA has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde: is a compound that can be utilized in the synthesis of various pharmaceuticals. Its structure allows it to act as a precursor in the formation of Schiff bases, which are often used as ligands in medicinal chemistry . These ligands can bind to metal ions in the body and may be used to develop new drugs with antibacterial, antiviral, or anticancer properties.
Coordination Chemistry
In coordination chemistry, This compound can be used to synthesize bidentate ligands through Schiff base reactions . These ligands can form stable complexes with transition metals, which are important for catalysis and materials science research.
Chemosensors
Pyridine derivatives, including This compound , have been studied for their use in chemosensors . These sensors can detect specific ions or molecules, which is crucial for environmental monitoring and the detection of pollutants.
Bioactive Ligands
The ability of This compound to form Schiff bases makes it a candidate for creating bioactive ligands. These ligands can mimic physiological effects and are important in the study of metabolic reactions and enzyme functions .
Propiedades
IUPAC Name |
5-(4-chlorophenoxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPZYKQOODWNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



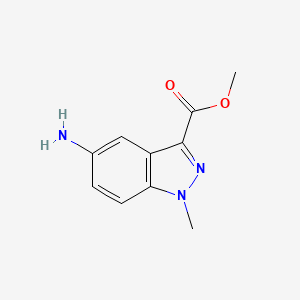


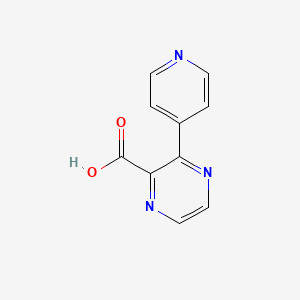

![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)

